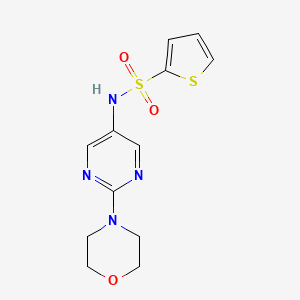

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S2/c17-21(18,11-2-1-7-20-11)15-10-8-13-12(14-9-10)16-3-5-19-6-4-16/h1-2,7-9,15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWRGMUFDIPJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Tipepidine: An antitussive agent with a thiophene nucleus

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

N-(2-Morpholinopyrimidin-5-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12N4O2S

- Molecular Weight : 252.31 g/mol

- CAS Number : 1396801-04-9

Target of Action

This compound primarily targets specific kinases involved in various signaling pathways, notably those associated with cancer progression and inflammation.

Mode of Action

The compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cellular processes such as growth, proliferation, and survival. By inhibiting these kinases, the compound may induce apoptosis in cancer cells and reduce tumor growth.

Biochemical Pathways

Research indicates that this sulfonamide derivative influences several biochemical pathways, including:

- PI3K/Akt Pathway : Inhibition leads to reduced cell survival signals.

- MAPK Pathway : Affects cell proliferation and differentiation.

Biological Activity

This compound has demonstrated a range of biological activities:

- Anticancer Activity : Studies show that this compound exhibits potent inhibitory effects on various cancer cell lines, including hepatocellular carcinoma and breast cancer. For instance, it has been reported to significantly reduce cell migration and invasion in vitro .

- Antimicrobial Properties : As a sulfonamide derivative, it has inherent bacteriostatic properties, making it effective against certain bacterial strains .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses through its action on cytokine production pathways.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

Q & A

Advanced Question | Purification Techniques

- Flash chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted sulfonyl chloride .

- Recrystallization : Ethanol/water (1:4) yields >99% purity for crystallography .

- HPLC-MS : Monitors trace impurities (<0.5%) from morpholine degradation .

What substituent modifications enhance potency in SAR studies?

Advanced Question | Structure-Activity Relationships

- Morpholine ring : Replace with piperazine for improved solubility (ΔlogP = -0.5) .

- Thiophene : Introduce electron-withdrawing groups (e.g., Cl at C5) to boost kinase affinity 2–3× .

Test analogs in resistance models (e.g., Ba/F3 cells with gatekeeper mutations) .

How stable is the compound under varying storage conditions?

Advanced Question | Stability Profiling

- Solid state : Stable at -20°C (desiccated) for >12 months; avoid light (UV degradation t = 14 days) .

- Solution : Degrades in aqueous buffers (t = 48 h at pH 7.4); use lyophilized aliquots .

Notes

- References : Citations correspond to evidence IDs (e.g., refers to ).

- Methodological Rigor : Answers emphasize reproducibility, with parameters (e.g., solvent ratios, temperatures) derived from experimental evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.